tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Overview
Description
tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a formyloxan derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology and Medicine: In biological and medical research, this compound may be used in the development of pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}carbamoyl)oxy]methyl}carbamate)
Uniqueness: tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate is unique due to its specific structure, which includes a formyloxan moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate is a compound with significant potential in biological applications, particularly in the context of neurodegenerative diseases and antimicrobial activity. This article reviews its biological activity based on available literature, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- SMILES : CC(C)(C)OC(=O)NCC1(CCOCC1)C=O
- InChIKey : ULADDBHAWFWFAK-UHFFFAOYSA-N
This compound has been studied for its inhibitory effects on key enzymes involved in neurodegeneration:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease (AD) where cholinergic neurons are compromised.
- β-secretase Inhibition : It also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with AD. The compound showed an IC50 value of 15.4 nM against β-secretase, indicating potent activity.
- Amyloid Aggregation Prevention : In vitro studies demonstrated that this compound could inhibit amyloid beta (Aβ) aggregation by up to 85% at concentrations of 100 µM, suggesting a protective role against amyloidogenesis.
In Vitro Studies
In vitro experiments have highlighted the protective effects of this compound on astrocytes exposed to Aβ1-42:
- Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped significantly to 43.78%. However, co-treatment with the compound improved viability to 62.98%, indicating its protective effects against Aβ-induced toxicity.
In Vivo Studies
In vivo studies using scopolamine-induced models of cognitive impairment have also been conducted:
- Oxidative Stress Reduction : The compound was shown to reduce malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its potential antioxidant properties. However, its effects were less pronounced compared to standard treatments like galantamine.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties:
- Antibacterial Effects : Preliminary data suggest activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disrupting bacterial membrane integrity.
- Selectivity and Safety : The compound demonstrates selectivity for bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use.
Summary of Findings
Properties
IUPAC Name |
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h9H,4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULADDBHAWFWFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.